molecular formula C25H27N3O2S B2977086 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 898424-62-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2977086
CAS No.: 898424-62-9
M. Wt: 433.57
InChI Key: WNXPYFZRMYHNOW-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications

Research on Orexin Receptors and Sleep Modulation

The blockade of orexin-1 receptors has been studied for its impact on sleep modulation, with findings indicating that selective antagonism of orexin-2 receptors decreases the latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. These results suggest a potential therapeutic application in sleep disorders, highlighting the importance of orexin receptors in sleep-wake regulation (Dugovic et al., 2009).

Dopamine Agonist Properties

Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has shown dopamine-like activity, suggesting potential applications in the treatment of conditions related to dopamine dysfunction, such as Parkinson's disease and other neurological disorders (Jacob et al., 1981).

Impact on Dopamine Transporter

Tetrahydropapaveroline (THP) and its derivatives have been investigated for their ability to inhibit dopamine uptake through the dopamine transporter, indicating potential relevance in studying neurodegenerative diseases and substance addiction mechanisms (Okada et al., 1998).

Antimicrobial Activity

The synthesis and biological evaluation of certain isoquinoline derivatives have been explored for antimicrobial activity, showing potential as novel antimicrobial agents against various human pathogenic microorganisms (Saravanan et al., 2015).

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-18-8-10-19(11-9-18)15-26-24(29)25(30)27-16-22(23-7-4-14-31-23)28-13-12-20-5-2-3-6-21(20)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXPYFZRMYHNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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